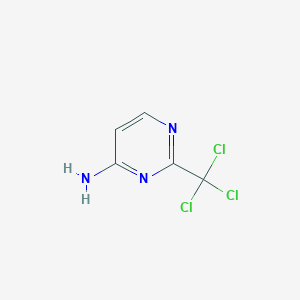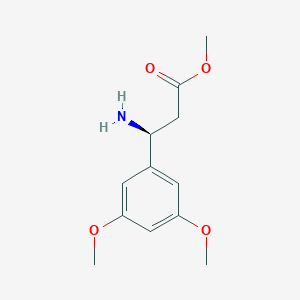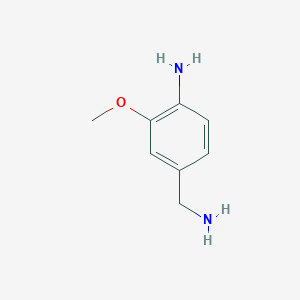
1,3-Thiazole-5-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Thiazole-5-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a thiazole ring—a five-membered heterocyclic compound containing both sulfur and nitrogen atoms—attached to a sulfonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Thiazole-5-sulfonyl fluoride can be synthesized through several methods, including:
Halogenation: Starting with 1,3-thiazole, the compound can be halogenated to introduce the sulfonyl fluoride group.
Sulfonylation: Treating 1,3-thiazole with sulfonyl chlorides in the presence of a suitable base can yield the desired product.
Fluorination: Direct fluorination of the corresponding sulfonyl chloride derivative can produce this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
化学反应分析
1,3-Thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl fluoride derivatives.
Reduction: Thiazole derivatives with reduced functional groups.
Substitution: Substituted thiazole compounds.
科学研究应用
1,3-Thiazole-5-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and materials due to its unique chemical properties.
作用机制
The mechanism by which 1,3-thiazole-5-sulfonyl fluoride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl fluoride group can act as a leaving group in nucleophilic substitution reactions, while the thiazole ring can participate in electrophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds.
相似化合物的比较
1,3-Thiazole-5-sulfonyl fluoride is compared with other similar compounds, such as:
4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride: Similar structure but with a trifluoromethyl group.
2-methoxy-1,3-thiazole-5-sulfonyl fluoride: Similar thiazole core but with a methoxy group.
Uniqueness: this compound is unique due to its specific combination of the thiazole ring and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, drug development, and material science. Further research and development may uncover additional uses and benefits of this compound.
属性
分子式 |
C3H2FNO2S2 |
|---|---|
分子量 |
167.19 g/mol |
IUPAC 名称 |
1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C3H2FNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H |
InChI 键 |
IOZLSTVWQLCRFA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=N1)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


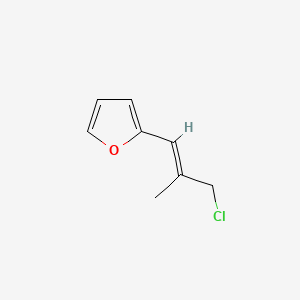
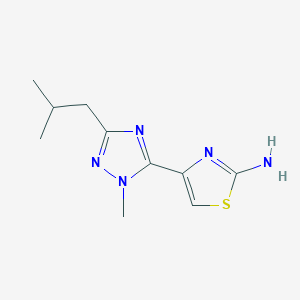
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)

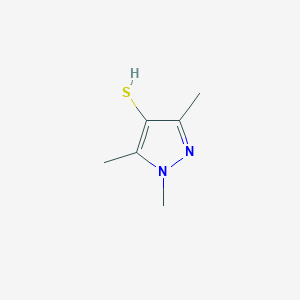

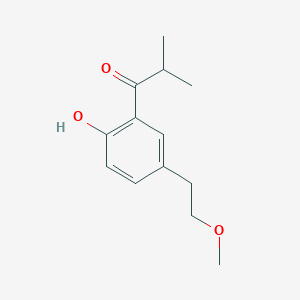
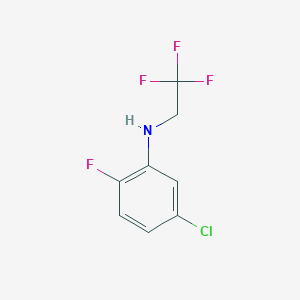
![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)

